2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline
CAS No.: 339103-53-6
Cat. No.: VC4314396
Molecular Formula: C22H13BrF3NS
Molecular Weight: 460.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339103-53-6 |
|---|---|
| Molecular Formula | C22H13BrF3NS |
| Molecular Weight | 460.31 |
| IUPAC Name | 2-(4-bromophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline |
| Standard InChI | InChI=1S/C22H13BrF3NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H |
| Standard InChI Key | FSWPEHBFSMCXAD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Br)C4=CC(=CC=C4)C(F)(F)F |
Introduction
2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline is a complex organic compound characterized by its unique combination of functional groups, including a bromophenyl group, a sulfanyl linkage, and a trifluoromethyl group attached to a quinoline backbone. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural complexity and potential biological activity.
Synthesis and Preparation
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. These processes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques like chromatography are commonly employed for purification.
Biological Activity and Applications
2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline is of interest in medicinal chemistry due to its potential interactions with biological targets such as enzymes or receptors. The specific functional groups enable it to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. This compound may facilitate binding to active sites or allosteric sites on proteins, influencing biochemical pathways relevant to therapeutic applications.
Suppliers and Availability
This compound is available from specialized chemical suppliers, including Key Organics Limited in the United Kingdom and Ryan Scientific, Inc. in the United States . Suppliers often provide detailed product information, including molecular structure and synthesis methods.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|---|
| 2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline | C22H13BrF3NS | 460.31 g/mol | Bromophenyl, Sulfanyl, Trifluoromethyl, Quinoline |
| N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide | C21H15BrF3NOS | 359.2 g/mol | Bromophenyl, Sulfanylmethyl, Trifluoromethyl, Benzamide |
| 3-[(4-bromophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | C17H15BrF3NO2S | 434.3 g/mol | Bromophenyl, Sulfanyl, Trifluoromethyl, Propanamide |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume